Ethanone, 1-[(2R)-2-(2-aminoethyl)-4-morpholinyl]-
Description
The compound Ethanone, 1-[(2R)-2-(2-aminoethyl)-4-morpholinyl]- features a morpholine ring substituted at the 4-position with a ketone group and at the 2-position with a (2R)-configured 2-aminoethyl chain. This stereospecific amine moiety distinguishes it from other morpholinyl ethanones and may influence its physicochemical properties, such as solubility and bioavailability, as well as its interactions with biological targets.
Properties
IUPAC Name |
1-[(2R)-2-(2-aminoethyl)morpholin-4-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-7(11)10-4-5-12-8(6-10)2-3-9/h8H,2-6,9H2,1H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWGQLWDHARKGY-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCOC(C1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCO[C@@H](C1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601228647 | |
| Record name | Ethanone, 1-[(2R)-2-(2-aminoethyl)-4-morpholinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601228647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268521-51-2 | |
| Record name | Ethanone, 1-[(2R)-2-(2-aminoethyl)-4-morpholinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1268521-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-[(2R)-2-(2-aminoethyl)-4-morpholinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601228647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[(2R)-2-(2-aminoethyl)-4-morpholinyl]- typically involves the reaction of morpholine derivatives with ethanone precursors. One common method includes the reaction of 2-(2-aminoethyl)morpholine with acetyl chloride under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to control the reaction rate.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[(2R)-2-(2-aminoethyl)-4-morpholinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Ethanone, 1-[(2R)-2-(2-aminoethyl)-4-morpholinyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-[(2R)-2-(2-aminoethyl)-4-morpholinyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. The aminoethyl group plays a crucial role in binding to the active sites of enzymes, while the morpholine ring provides structural stability.
Comparison with Similar Compounds
Structural Features and Substituents
Key Observations :
- Amino vs. Heterocyclic Substituents: The target compound’s 2-aminoethyl group contrasts with bulkier substituents like trifluoromethylbenzyl-piperazinyl () or pyridinyl-triazolopyridazinyl-thio (). The amine may enhance solubility but reduce lipophilicity compared to aromatic substituents .
Physicochemical Properties
Key Observations :
- Molecular Weight : The target compound (170.21 g/mol) is smaller than analogs with aromatic substituents (e.g., 315.34–465.49 g/mol), which may improve membrane permeability .
- Melting Points : Higher melting points (e.g., 179–181°C in ) correlate with crystalline stability in analogs with rigid aromatic groups .
Biological Activity
Ethanone, 1-[(2R)-2-(2-aminoethyl)-4-morpholinyl]- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound, commonly referred to as a morpholine derivative, features a morpholinyl group which is known for its diverse biological activities. Its molecular formula is with a molecular weight of approximately 184.25 g/mol. The presence of the morpholine ring contributes to the compound's solubility and bioavailability.
Ethanone derivatives often exhibit their biological effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : Many morpholine derivatives act as inhibitors of specific enzymes, such as kinases and phosphatases.
- Receptor Modulation : These compounds can interact with neurotransmitter receptors, potentially affecting signaling pathways involved in pain and inflammation.
- Antimicrobial Activity : Some studies suggest that ethanone derivatives possess antibacterial and antifungal properties, making them candidates for further development in treating infections.
Anticancer Properties
Research has indicated that ethanone derivatives may exhibit anticancer activity. A study on related compounds highlighted their ability to inhibit tumor cell proliferation by targeting specific signaling pathways. For instance, compounds similar to ethanone were shown to inhibit the MEK/ERK pathway, crucial in many cancers.
| Compound | IC50 (µM) | Target |
|---|---|---|
| Ethanone Derivative A | 1.2 | MEK1/2 |
| Ethanone Derivative B | 0.3 | VEGF-R2 |
Antimicrobial Effects
Ethanone derivatives have also demonstrated significant antimicrobial activity. A review of amidrazone derivatives indicated that similar structures exhibited broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1 µg/mL |
| Escherichia coli | 4 µg/mL |
Neuroprotective Effects
The potential neuroprotective effects of ethanone derivatives have been explored in various studies. The compound's ability to modulate neurotransmitter systems suggests it could be beneficial in treating neurodegenerative diseases.
Case Studies
- In Vitro Studies :
- A study conducted on cultured human cancer cell lines demonstrated that ethanone derivatives significantly inhibited cell growth, with IC50 values indicating potent activity against several cancer types.
- In Vivo Studies :
- Animal models have shown that administration of ethanone derivatives resulted in reduced tumor size and improved survival rates compared to control groups.
Q & A
Basic: What are the critical steps in synthesizing Ethanone, 1-[(2R)-2-(2-aminoethyl)-4-morpholinyl]-, and how can reaction conditions be optimized for high yields?
Answer:
The synthesis typically involves coupling a morpholine derivative with an aminoethyl-substituted ketone. Key steps include:
- Chiral resolution : Use chiral catalysts or enantioselective reagents to ensure the (2R)-configuration of the aminoethyl group, as stereochemistry significantly impacts biological activity .
- Solvent optimization : Polar aprotic solvents (e.g., dichloromethane) enhance reaction rates, while ethanol may improve solubility of intermediates .
- Catalyst selection : Palladium-based catalysts or mild bases (e.g., triethylamine) can reduce by-product formation. Monitor reaction progress via TLC and confirm product identity with -NMR and -NMR .
Basic: Which spectroscopic and chromatographic methods are essential for structural confirmation of this compound?
Answer:
- NMR spectroscopy : -NMR identifies proton environments (e.g., morpholine ring protons at δ 3.5–3.7 ppm; aminoethyl protons at δ 2.6–2.8 ppm). -NMR confirms carbonyl (C=O) resonance near 200–210 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (exact mass ~226.1066 g/mol) and fragmentation patterns .
- HPLC with chiral columns : Ensures enantiomeric purity, critical for pharmacological studies .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Answer:
Contradictions often arise from variations in assay conditions. Methodological strategies include:
- Standardized bioassays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for pH, temperature, and solvent effects (e.g., DMSO concentration ≤0.1%) .
- Dose-response curves : Compare EC/IC values across studies to identify potency discrepancies.
- Orthogonal assays : Validate receptor binding (e.g., CB2 receptor affinity via radioligand displacement) with functional assays (e.g., cAMP inhibition) to confirm mechanistic consistency .
Advanced: What computational approaches are effective for predicting interactions between this compound and biological targets?
Answer:
- Molecular docking : Use software like AutoDock Vina to model binding to targets (e.g., CB2 receptor). Prioritize docking poses that align with the compound’s morpholine and aminoethyl pharmacophores .
- Molecular dynamics (MD) simulations : Simulate binding stability over 100+ ns trajectories to assess hydrogen bonding and hydrophobic interactions with active sites.
- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data to guide lead optimization .
Advanced: How should researchers design experiments to evaluate the stereochemical impact on pharmacological activity?
Answer:
- Stereoisomer synthesis : Prepare both (2R) and (2S) enantiomers using chiral auxiliaries or asymmetric catalysis .
- Biological profiling : Compare enantiomers in receptor-binding assays (e.g., CB2 vs. CB1 selectivity) and functional assays (e.g., G-protein activation).
- X-ray crystallography : Resolve co-crystal structures with target proteins to visualize enantiomer-specific binding modes .
Basic: What purification techniques are most effective for isolating this compound post-synthesis?
Answer:
- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 70:30 → 50:50) to separate by-products.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystalline purity.
- Ion-exchange chromatography : Exploit the aminoethyl group’s basicity for selective purification .
Advanced: What strategies are recommended for analyzing metabolic stability in vitro?
Answer:
- Liver microsome assays : Incubate the compound with human liver microsomes (HLM) and quantify parent compound degradation via LC-MS/MS over 60 minutes.
- CYP enzyme profiling : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways.
- Stable metabolite identification : Employ high-resolution MS/MS to characterize phase I (oxidation) and phase II (glucuronidation) metabolites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
